![molecular formula C20H26N4O8S4 B11088960 1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline](/img/structure/B11088960.png)
1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is a complex organic compound characterized by its unique structure, which includes indoline and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] typically involves multiple steps, starting with the preparation of indoline derivatives. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline core, which is then further functionalized to introduce the sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N’-1,2-ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active site residues, while the indoline core can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibromo-N,N’-1,2-ethanediylbis(benzenesulphonamide): This compound is used as an oxidizing agent for alcohols to carbonyl compounds.
Methanesulfonamide, N,N’-1,2-ethanediylbis[N-(methylsulfonyl)-: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N,N’-1,2-Ethanediylbis[1-(methylsulfonyl)-5-indolinesulfonamide] is unique due to its combination of indoline and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.
Properties
Molecular Formula |
C20H26N4O8S4 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O8S4/c1-33(25,26)23-11-7-15-13-17(3-5-19(15)23)35(29,30)21-9-10-22-36(31,32)18-4-6-20-16(14-18)8-12-24(20)34(2,27)28/h3-6,13-14,21-22H,7-12H2,1-2H3 |
InChI Key |
VPKYIGJONFYAET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


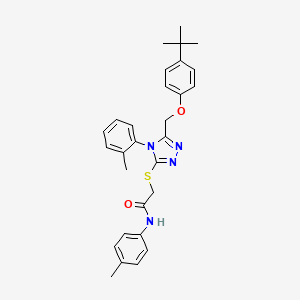
![Methyl 11-[(3,4,5-trimethoxybenzoyl)amino]undecanoate](/img/structure/B11088902.png)
![N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088909.png)
![1-[(4-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11088917.png)

![(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088927.png)
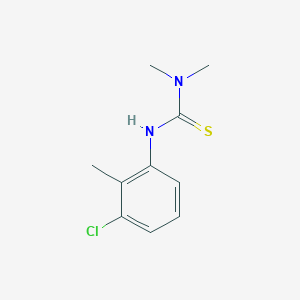
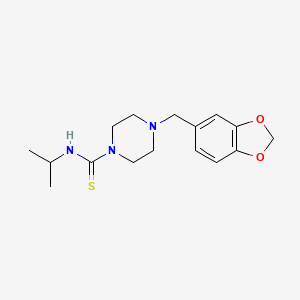
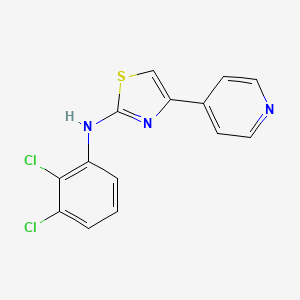
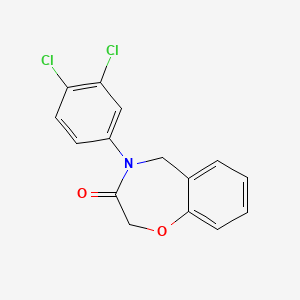
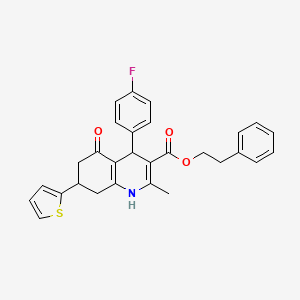
![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
![3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11088957.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11088965.png)
